molecular formula C18H17N3O3S B3016107 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034446-89-2

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B3016107
CAS No.: 2034446-89-2
M. Wt: 355.41
InChI Key: WCWFGLZOGJPGFZ-UHFFFAOYSA-N
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Description

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized at the 8-position through sulfonylation reactions. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the pyrrolidinyl group is attached to the sulfonylated quinoline. The pyridinyl group is then introduced through etherification reactions, where the pyridin-4-yloxy group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, potentially leading to novel compounds with unique properties.

Scientific Research Applications

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic benefits make it a subject of interest in drug discovery and development, particularly for its potential to treat various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Camptothecin: A quinoline alkaloid with anticancer properties.

    Mepacrine: Another antimalarial drug with a quinoline structure.

Uniqueness

What sets 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine and pyridinyl groups, along with the sulfonyl linkage, may enhance its binding affinity, selectivity, and overall biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-25(23,17-5-1-3-14-4-2-9-20-18(14)17)21-12-8-16(13-21)24-15-6-10-19-11-7-15/h1-7,9-11,16H,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWFGLZOGJPGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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